Glucametacin

Beschreibung

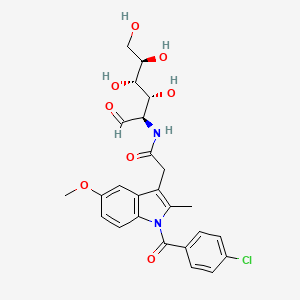

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O8/c1-13-17(10-22(32)27-19(11-29)23(33)24(34)21(31)12-30)18-9-16(36-2)7-8-20(18)28(13)25(35)14-3-5-15(26)6-4-14/h3-9,11,19,21,23-24,30-31,33-34H,10,12H2,1-2H3,(H,27,32)/t19-,21+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVXAUNDHWERBM-IVGWJTKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200445 | |

| Record name | Glucametacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52443-21-7 | |

| Record name | Glucametacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52443-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucametacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052443217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucametacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucametacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAMETACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1EXE5EHAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory of Glucametacin Research

The development and investigation of Glucametacin began in the early 1970s. Its initial preparation was detailed in a German patent filed in 1973. drugfuture.com Following its synthesis, the compound underwent pharmacological and clinical evaluation throughout the late 1970s and early 1980s to characterize its effects. wikipedia.orgdrugfuture.com These studies established its profile as an anti-inflammatory agent and compared its efficacy to other existing drugs for rheumatological conditions. wikipedia.orgnih.gov Research into deuterated versions of this compound, such as alpha-Glucametacin-d4, is a more recent development, aimed at enhancing its stability for pharmacokinetic studies and tracing its metabolic pathways in biological systems. smolecule.com

| Key Historical Milestones in this compound Research |

| 1973 : Preparation of this compound first described in a patent by A. Demetrio et al. drugfuture.com |

| 1978 : Publication of a significant pharmacological study by E. Paroli et al. drugfuture.com |

| 1981 : Further clinical studies on its use in rheumatoid arthritis are published. wikipedia.orgdrugfuture.com |

| 1983 : A double-blind comparative study with ketoprofen (B1673614) is conducted. nih.gov |

| Modern Research : Focus includes the synthesis and use of isotopically labelled versions like α-Glucametacin-[d4] for metabolic research. smolecule.com |

Classification and Structural Relationships Within Relevant Compound Classes

Glucametacin is classified within two primary categories: as an indomethacin (B1671933) derivative and as a carrier-linked prodrug. drugfuture.comgoogle.comnih.gov Structurally, it is an amide formed between the carboxylic acid group of indomethacin and the amino group of glucosamine (B1671600). wikipedia.orgchemistrydocs.com This modification places it in the family of indole-acetic acid derivatives. drugbank.com

As a prodrug, this compound is designed as a precursor that is intended to be metabolized in the body to exert its effects. google.comnih.gov The glucosamine moiety acts as a carrier for the active indomethacin molecule. wikipedia.org This approach is a common strategy in medicinal chemistry to modify the properties of a parent drug. nih.gov However, some research suggests that this compound may not be metabolized into indomethacin. chemicalbook.com

| Property | This compound | Indomethacin |

| CAS Number | 52443-21-7 drugfuture.com | 53-86-1 |

| Molecular Formula | C25H27ClN2O8 drugcentral.org | C19H16ClNO4 |

| Molar Mass | 518.95 g·mol−1 wikipedia.org | 357.79 g·mol−1 |

| Classification | Indomethacin Derivative, NSAID Prodrug google.compatsnap.com | Indole-acetic acid derivative, NSAID drugbank.com |

| Structural Feature | Amide of indomethacin and glucosamine wikipedia.org | Contains a free carboxylic acid group drugbank.com |

Fundamental Research Significance of Glucametacin in Medicinal Chemistry

Established Synthetic Routes for this compound

The synthesis of this compound primarily involves the coupling of its key precursors, indomethacin and glucosamine.

Key Precursors and Reaction Pathways for this compound Synthesis

The fundamental synthetic pathway to this compound involves the formation of an amide bond between the carboxylic acid group of indomethacin and the amino group of glucosamine. wikipedia.org Indomethacin, a well-established NSAID, serves as the core pharmacophore responsible for the anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com Glucosamine, an amino sugar, is a precursor in the biochemical synthesis of glycosylated proteins and lipids. medkoo.com

The reaction typically requires the activation of the carboxylic acid of indomethacin to facilitate nucleophilic attack by the amino group of glucosamine. Standard peptide coupling reagents can be employed for this transformation.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Chemical Structure | Role in Synthesis |

| Indomethacin | 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Provides the anti-inflammatory pharmacophore. |

| Glucosamine | (2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal | Acts as the amino component for amide bond formation. medkoo.com |

Methodological Advancements in this compound Synthesis

While the basic synthetic route is straightforward, advancements have focused on improving reaction efficiency, yield, and purity. Methodological improvements may include the use of more efficient coupling agents, optimization of reaction conditions (solvent, temperature, and stoichiometry), and the development of protective group strategies for the hydroxyl groups of glucosamine to prevent side reactions. Recent advancements in synthetic methodologies, such as solid-phase synthesis, could potentially be applied to streamline the production of this compound and its derivatives, although specific literature on this application for this compound is not abundant. nih.gov

Strategies for this compound Derivatization and Analogue Synthesis

The derivatization of this compound aims to modify its pharmacokinetic and pharmacodynamic properties. This includes the synthesis of prodrugs and novel analogues with potentially improved efficacy, selectivity, or reduced side effects. google.com

Design Principles for Structural Modifications of this compound

The design of this compound analogues is guided by principles of medicinal chemistry aimed at optimizing its therapeutic index. synopsys.com Key strategies include:

Modification of the Indomethacin Core: Alterations to the indole (B1671886) ring, the p-chlorobenzoyl group, or the acetic acid side chain can influence COX enzyme inhibition selectivity and potency.

Modification of the Glucosamine Moiety: Changes to the sugar portion can affect solubility, membrane permeability, and interactions with transporters.

Linker Modification: In prodrug design, the nature of the linker connecting this compound to another moiety can control the rate and site of drug release. google.com

The overarching goal is to maintain or enhance the desired anti-inflammatory activity while potentially introducing new beneficial properties or mitigating undesirable ones. nih.gov

Synthesis of this compound Prodrugs (Focus on Chemical Synthesis and Bioconversion Mechanisms)

Prodrug strategies are employed to improve the physicochemical properties of a drug, such as solubility or stability, or to achieve targeted drug delivery. google.com For this compound, a prodrug could be designed to be inactive until it reaches the site of action, where it would be converted to the active form.

Chemical Synthesis: The synthesis of a this compound prodrug would involve covalently linking a promoiety to a functional group on the this compound molecule. For instance, the hydroxyl groups of the glucosamine moiety could be esterified with a lipophilic group to enhance membrane permeability. google.com

Bioconversion Mechanisms: The conversion of the prodrug to active this compound in the body is a critical aspect of its design. This bioconversion is typically mediated by enzymes. drugcentral.org Ester-based prodrugs, for example, are often hydrolyzed by esterases present in the plasma and various tissues to release the active drug. google.com The rate of this hydrolysis can be tuned by modifying the structure of the ester group. google.com

Exploration of Novel this compound Analogues

The exploration of novel this compound analogues involves the synthesis of new chemical entities where either the indomethacin or the glucosamine part, or both, are systematically modified. researchgate.net Research in this area aims to discover compounds with superior pharmacological profiles. For example, replacing glucosamine with other amino sugars or their derivatives could lead to analogues with different pharmacokinetic properties. Similarly, substituting the p-chlorobenzoyl group of indomethacin with other substituents might alter the COX inhibition profile. nih.gov

The synthesis of such analogues would follow established chemical principles, including amide bond formation and potentially more complex multi-step synthetic sequences to build the desired molecular architecture. unair.ac.id The evaluation of these new compounds for their anti-inflammatory and analgesic activities is a crucial step in identifying promising new drug candidates. nih.gov

Deuterated this compound Derivatives in Research

Deuterated analogs of pharmaceuticals are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of metabolic processes without significantly changing the compound's pharmacological activity. This "kinetic isotope effect" allows researchers to trace the metabolic fate of a drug and to potentially develop "metabolically shielded" drugs with improved pharmacokinetic profiles. smolecule.comnih.gov

In the context of this compound, the most prominent deuterated derivative is alpha-Glucametacin-d4. smolecule.com This compound is specifically designed for research purposes to investigate the metabolic pathways and behavior of this compound in biological systems. smolecule.com The incorporation of four deuterium atoms is intended to enhance its metabolic stability, making it a useful tracer in pharmacokinetic research. smolecule.com

Synthetic Approach:

The synthesis of alpha-Glucametacin-d4 generally starts with the non-deuterated this compound as the base compound. smolecule.com While specific, detailed protocols for the direct deuteration of this compound are not extensively published in peer-reviewed literature, the general methodology involves hydrogen-deuterium (H-D) exchange reactions. smolecule.comnih.gov These reactions can be achieved using several methods:

Acid-Catalyzed Exchange: This method involves treating the substrate with a deuterated acid in a deuterated solvent. For instance, methods have been developed for the deuteration of indomethacin and other indole-3-acetic acid derivatives using reagents like deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD) or deuterated trifluoromethanesulfonic acid (TfOD). nih.govarkat-usa.org These conditions can lead to high levels of deuterium incorporation on the indole ring. nih.gov A similar approach could be applied to this compound, targeting the exchangeable protons on the indomethacin core.

Palladium-Catalyzed Deuteration: Transition metal catalysis, particularly with palladium, offers a method for selective deuteration. For example, palladium-catalyzed H-D exchange of indoles using deuterated acetic acid (CD₃CO₂D) can achieve deuteration at specific positions of the indole ring. acs.org

Deuterated Reagents: The synthesis can also involve the use of deuterated reducing agents during one of the synthetic steps leading to the final compound. smolecule.com

The table below summarizes the key information regarding the deuterated this compound derivative found in research contexts.

| Derivative Name | Molecular Formula | Key Application | Synthetic Precursor |

| alpha-Glucametacin-d4 | C₂₅H₂₃D₄ClN₂O₈ | Pharmacokinetic and metabolic pathway studies | This compound |

This table is generated based on commercially available research chemical data. smolecule.com

Other Chemically Modified this compound Forms

Beyond isotopic labeling, this compound has been chemically modified to create new derivatives, often with the goal of improving its pharmacological profile, such as reducing its gastrointestinal toxicity or enhancing its bioavailability. researchgate.netccspublishing.org.cn Since this compound is an amide formed from indomethacin and glucosamine, modifications can be introduced by derivatizing either the indomethacin carboxylic acid group before coupling or by modifying the glucosamine moiety. rsc.orgnih.gov Research has primarily focused on creating ester and further amide conjugates. researchgate.netresearchgate.net

Synthetic Methodologies:

The synthesis of these modified forms typically involves standard organic chemistry coupling reactions. Common strategies include:

Carbodiimide-Mediated Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are used to activate the carboxylic acid of indomethacin for subsequent reaction with a modified glucosamine derivative. rsc.orgnih.gov This method is widely used for amide and ester bond formation.

Acid Chloride Formation: The carboxylic acid of indomethacin can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indomethacin acid chloride can then be reacted with a glucosamine derivative. nih.gov

Acylation of Glucosamine: Derivatives can be prepared by acylating the hydroxyl or amino groups of glucosamine. For instance, N-acyl and O-acyl derivatives of glucosamine have been synthesized and then coupled with indomethacin. researchgate.net This allows for the introduction of various functional groups onto the glucosamine part of the molecule.

Examples of Chemically Modified this compound Forms:

Several studies have reported the synthesis and, in some cases, the biological evaluation of indomethacin-glucosamine conjugates. These can be considered chemically modified forms of this compound.

One study describes the preparation of two series of indomethacin conjugates with D-glucosamine. ccspublishing.org.cn These include ester conjugates, where the indomethacin is linked to one of the hydroxyl groups of glucosamine, and amide conjugates, where a different linkage is formed. ccspublishing.org.cnresearchgate.net The objective of creating these conjugates was to reduce the ulcerogenic potential of indomethacin and to potentially exert synergistic effects on osteoarthritis. ccspublishing.org.cn

The following table summarizes examples of chemically modified this compound forms and their reported biological activities from research literature.

| Compound Type | Linkage | Reported Biological Activity | Reference |

| Indomethacin-D-glucosamine ester conjugate | Ester | Anti-inflammatory activity comparable to indomethacin in edema inhibition assays. | ccspublishing.org.cn |

| Indomethacin-D-glucosamine amide conjugate | Amide | Synthesized as potential mutual prodrugs to reduce gastrointestinal ulcerogenicity. | researchgate.net |

| Indomethacin-amino acid-glucosamine conjugate | Amide (via amino acid linker) | Synthesized to explore alternative prodrug strategies. | rsc.org |

| 1,3,4,6-Tetra-O-acetyl-glucosamine-Indomethacin conjugate | Amide | Synthesized and evaluated as a potential COX-1/COX-2 inhibitor. | nih.gov |

This table is a compilation of findings from various research articles on the synthesis and evaluation of indomethacin-glucosamine conjugates.

These synthetic efforts highlight the versatility of the this compound structure for chemical modification, opening avenues for the development of new derivatives with tailored properties for research and potential therapeutic applications.

Theoretical Ligand-Target Binding Interactions of this compound

The initial step in understanding the pharmacological action of a drug like this compound involves identifying its molecular targets and characterizing the nature of their interaction. Computational methods, such as molecular docking and simulation, provide valuable insights into these theoretical binding events.

Molecular Docking and Simulation Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and stability of the complex. dspacedirect.orgpreprints.org These simulations are instrumental in the early stages of drug discovery and for understanding the mechanism of action of existing drugs. dspacedirect.org For this compound, which is a conjugate of indomethacin and glucosamine, docking studies can elucidate how the modifications influence its binding to various targets compared to its parent compound. google.com

Molecular dynamics (MD) simulations further refine the understanding gained from docking by simulating the movement of atoms in the protein-ligand complex over time. nih.govnih.gov This provides a more dynamic picture of the interaction, revealing the stability of the binding and the conformational changes that may occur in both the ligand and the target protein. nih.gov While specific molecular docking and simulation studies exclusively on this compound are not extensively detailed in the public domain, the principles of these techniques are well-established for NSAIDs and their derivatives. nih.govnih.gov

Identification of Potential Molecular Targets and Binding Sites (in vitro/in silico)

In silico and in vitro studies are crucial for identifying the potential molecular targets of a drug. For this compound, as an NSAID, the primary targets are expected to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. However, its unique structure, incorporating glucosamine, suggests the possibility of interactions with other biological molecules.

Potential molecular targets for this compound, inferred from its chemical nature and the known targets of its constituent parts, could include:

Cyclooxygenase (COX) enzymes: These are the primary targets for most NSAIDs. Inhibition of COX enzymes blocks the production of prostaglandins, which are key mediators of inflammation and pain.

Components of cartilage and connective tissue: Given the presence of the glucosamine moiety, a precursor for glycosaminoglycan synthesis, this compound might interact with enzymes or receptors involved in cartilage metabolism. google.com

Pro-inflammatory cytokines: Research has shown that some NSAIDs can modulate the expression and signaling of pro-inflammatory cytokines like IL-1β and TNFα, which are implicated in cartilage degradation. google.com

The binding sites on these targets are typically hydrophobic channels or pockets where the drug molecule can fit and interact with key amino acid residues. For COX enzymes, the binding site is a long, hydrophobic channel. The specific interactions within this channel determine the inhibitory potency and selectivity of the NSAID.

Enzymatic Inhibition and Modulation by this compound (in vitro/in silico)

The interaction of this compound with its target enzymes can lead to either inhibition or modulation of their activity. Understanding the kinetics and mechanisms of these enzymatic interactions is key to comprehending its pharmacological effects.

Theoretical Enzyme Kinetics and Substrate Specificity of this compound

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org The Michaelis-Menten model is a fundamental concept that describes the relationship between the substrate concentration and the reaction rate. wikipedia.org For an inhibitor like this compound, kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its potency, often expressed as the inhibition constant (Ki).

Allosteric Modulation Mechanisms of Enzymes by this compound

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site, known as the allosteric site. libretexts.orgwikipedia.org This binding induces a conformational change in the enzyme, which can either enhance (allosteric activation) or decrease (allosteric inhibition) its activity. libretexts.orgunacademy.com

Allosteric enzymes often display sigmoidal kinetics rather than the hyperbolic curves seen with Michaelis-Menten kinetics. csauk.ac.in While the primary mechanism of NSAIDs is typically competitive inhibition at the active site of COX enzymes, the possibility of allosteric modulation cannot be entirely ruled out, especially for a modified compound like this compound. Allosteric interactions can provide a more subtle and potentially more specific way of controlling enzyme activity. doubtnut.com

Cellular Signaling Pathway Interventions by this compound (in vitro/theoretical)

The effects of this compound extend beyond simple enzyme inhibition to the modulation of complex cellular signaling pathways involved in inflammation and pain.

In vitro and theoretical analyses suggest that NSAIDs can interfere with several key signaling cascades. For instance, the inhibition of prostaglandin synthesis by this compound directly impacts pathways that are dependent on these signaling molecules. Prostaglandins are involved in a wide range of cellular processes, and their reduction can have widespread effects.

Furthermore, there is evidence that NSAIDs can influence signaling pathways independent of COX inhibition. These may include:

NF-κB signaling pathway: This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. googleapis.com

MAPK signaling pathway: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are implicated in inflammatory processes. nih.govnih.gov

IL-17 signaling pathway: Interleukin-17 (IL-17) is a pro-inflammatory cytokine, and its signaling pathway plays a role in autoimmune diseases like rheumatoid arthritis. google.com

The glucosamine component of this compound could also contribute to its effects on cellular signaling, potentially by influencing pathways related to cartilage health and inflammation. google.com

Table 1: Summary of Potential Molecular Interactions of this compound

| Mechanism Category | Specific Interaction | Potential Effect | Supporting Concepts |

|---|---|---|---|

| Ligand-Target Binding | Binding to COX-1 and COX-2 enzymes | Inhibition of prostaglandin synthesis | Molecular Docking, In Silico Target Identification |

| Enzymatic Modulation | Competitive or allosteric inhibition of enzymes | Reduction of inflammatory mediators | Enzyme Kinetics, Allosteric Regulation wikipedia.orglibretexts.org |

| Cellular Signaling | Interference with NF-κB, MAPK, and cytokine pathways | Downregulation of inflammatory gene expression | Pathway Analysis, In Vitro Cellular Assays nih.govnih.gov |

Intracellular Trafficking and Distribution Mechanisms of this compound (cellular level, not pharmacokinetic)

The cellular uptake and subcellular distribution of this compound are governed by the physicochemical properties of its active metabolite, indomethacin.

Cellular Uptake: In vitro studies have demonstrated that indomethacin is taken up by cells. nih.gov Research on rat embryo fibroblasts indicated that indomethacin uptake is more significant than that of another NSAID, ketoprofen (B1673614). nih.gov The cellular uptake of indomethacin-conjugated micelles has been observed in a time-dependent manner in MCF-7 breast cancer cells. plos.org Furthermore, studies using fluorescently labeled indomethacin have shown that its uptake can be blocked by pretreatment with a COX inhibitor, suggesting a targeted uptake mechanism in cells expressing COX-2. acs.org Indomethacin has also been shown to interact with membrane transporters, such as the multidrug resistance-associated protein 2 (MRP2), which can influence its transport across cellular membranes. nih.govresearchgate.net

Subcellular Distribution: Once inside the cell, indomethacin exhibits a distinct subcellular distribution pattern. In rat embryo fibroblasts, indomethacin was found to be almost exclusively distributed within the cytosol. nih.gov In contrast, a study using autoradiography in a Lewis lung cancer model in mice showed that a histamine-indomethacin conjugate was distributed in the cytoplasm and the cell nucleus. nih.gov There is also substantial evidence for the accumulation of indomethacin in mitochondria, where it can induce mitochondrial dysfunction, including the inhibition of complex I activity and the promotion of mitochondrial fragmentation and apoptosis. nih.govnih.govfrontiersin.org Confocal microscopy has also revealed the localization of indomethacin derivatives in lysosomes of HeLa cells. rsc.org Indirect immunofluorescence studies in colorectal cancer cell lines did not show significant changes in the subcellular localization of β-catenin after indomethacin treatment, suggesting that its effects on this protein may not be due to altered trafficking. researchgate.net Recent research has also indicated that indomethacin can inhibit the nuclear translocation of IRF3, a key transcription factor in the innate immune response, without affecting its phosphorylation or dimerization in the cytoplasm. nih.gov

Table 3: Subcellular Localization of Indomethacin in In Vitro and In Vivo Models

| Subcellular Compartment | Observation | Cell/Tissue Model | Reference(s) |

| Cytosol | Almost exclusive distribution. | Rat embryo fibroblasts | nih.gov |

| Cytoplasm and Nucleus | Distribution of a histamine-indomethacin conjugate. | Lewis lung cancer in mice | nih.gov |

| Mitochondria | Accumulation and induction of dysfunction. | Caco-2 cells, gastric cancer cells | nih.govnih.govfrontiersin.org |

| Lysosomes | Localization of indomethacin derivatives. | HeLa cells | rsc.org |

| Nucleus | Inhibition of IRF3 nuclear translocation. | L929 and U937 cells | nih.gov |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Glucametacin

Computational Approaches to Glucametacin SAR/SMR

Computational chemistry provides powerful tools for investigating how molecules like this compound interact with biological systems at an atomic level. frontiersin.orgphysionet.org These methods allow for the prediction of properties and behaviors that can be difficult to observe experimentally.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org For this compound, a QSAR study would involve synthesizing a library of analogues by modifying specific parts of the molecule—such as the substituents on the indole (B1671886) ring, the chlorobenzoyl group, or the glucosamine (B1671600) moiety—and then measuring their anti-inflammatory activity.

The process involves calculating various molecular descriptors for each analogue, which are numerical representations of their physicochemical properties. googleapis.com These descriptors can be categorized as electronic, steric, hydrophobic, or topological. A statistical method, such as multiple linear regression or partial least-squares, is then used to build a model that predicts activity based on these descriptors. nih.gov While specific QSAR studies on this compound are not widely published, the general methodology would be a key strategy for optimizing its structure.

| Hydrogen Bonding | Number of H-bond donors/acceptors | The glucosamine moiety provides multiple sites for hydrogen bonding, which can be critical for binding affinity. |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into its interaction with its primary biological targets, such as cyclooxygenase (COX) enzymes. mdpi.com

An MD simulation would model the this compound molecule docked into the active site of a COX enzyme, all submerged in a simulated aqueous environment. The simulation calculates the forces between atoms and tracks their trajectories, revealing the stability of the drug-target complex, key amino acid interactions, and any conformational changes that occur upon binding. frontiersin.org Analysis of the simulation could include measuring the root-mean-square deviation (RMSD) to assess stability and identifying persistent hydrogen bonds between this compound and the enzyme, which are crucial for its inhibitory effect.

Table 2: Hypothetical MD Simulation Protocol for this compound-COX Complex

| Simulation Step | Description | Key Output/Analysis |

|---|---|---|

| System Setup | Placing the docked this compound-COX complex in a water box with ions to neutralize the system. | A prepared system ready for simulation. |

| Energy Minimization | Relaxing the system to remove any steric clashes or unfavorable geometries. | A low-energy starting structure. |

| Equilibration | Gradually heating the system to physiological temperature and adjusting the pressure while restraining the protein and ligand. | A stable, equilibrated system. |

| Production Run | Running the simulation for an extended period (nanoseconds to microseconds) without restraints. | Atomic trajectory data. |

| Analysis | Calculating metrics from the trajectory, such as RMSD, RMSF (Root-Mean-Square Fluctuation), and hydrogen bond analysis. | Insights into binding stability, flexibility of protein regions, and specific intermolecular interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Identification of Pharmacophores and Key Structural Motifs in this compound

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. nih.gov Identifying the pharmacophore of this compound involves recognizing the key structural components contributed by both indometacin and glucosamine.

The indometacin portion provides the classic features for COX inhibition:

An aromatic, heterocyclic indole ring system.

A p-chlorobenzoyl group, which contributes to binding.

An acidic center (in this case, the amide linkage) that mimics the arachidonic acid substrate.

The glucosamine moiety introduces new features:

Multiple hydroxyl (-OH) groups that can act as hydrogen bond donors and acceptors.

An acetamide (B32628) group, which is also capable of hydrogen bonding.

Impact of Stereochemistry on this compound's Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action because biological targets like enzymes are themselves chiral. solubilityofthings.comijpsjournal.com this compound is derived from D-glucosamine, which has a specific stereochemical configuration. The IUPAC name for the glucosamine-derived portion of this compound specifies its stereoisomers as (2R,3R,4S,5R). wikipedia.org

This precise spatial orientation of the hydroxyl and acetamide groups on the sugar ring is not accidental; it is fundamental to how the molecule is recognized by and interacts with its biological target. nih.gov A different stereoisomer (a diastereomer) would present these functional groups in different positions, likely leading to a less optimal fit within the enzyme's binding site. This could result in significantly reduced or even a complete loss of biological activity. slideshare.netprutor.ai Therefore, the specific stereochemistry of the glucosamine component is an integral part of this compound's structure-activity relationship.

Conformational Analysis of this compound and its Relevance to Theoretical Binding

Conformational analysis is the study of the different spatial arrangements of a molecule that can be achieved by rotation around its single bonds. nih.gov this compound possesses several rotatable bonds, particularly in the linker connecting the indometacin and glucosamine moieties. These allow the molecule to adopt various three-dimensional shapes, or conformations.

However, not all conformations are equally stable. Theoretical conformational analysis uses computational methods to calculate the energy of different conformations, identifying the most stable, low-energy states. nih.gov It is hypothesized that a molecule must adopt a specific "bioactive conformation" to bind effectively to its receptor. By comparing the spatial arrangement of the pharmacophoric features in the low-energy conformations of this compound, researchers can predict which shape is most likely responsible for its anti-inflammatory activity. This analysis provides a crucial link between the molecule's flexible structure and its theoretical binding mode. nih.gov

Advanced Analytical and Characterization Methodologies for Glucametacin Research

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable in modern chemistry for providing detailed information about molecular structure and composition. ebsco.com For a molecule like Glucametacin, advanced spectroscopic techniques offer deep insights into its atomic arrangement and stereochemistry.

Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed. COSY identifies proton-proton couplings, revealing adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds apart. These experiments provide a detailed map of the molecular framework.

Natural-abundance ¹³C NMR spectroscopy is a noninvasive method that can provide assessments of muscle and liver glycogen (B147801) concentrations. nih.gov While not directly a study on this compound, the principles of using NMR to study complex biological molecules and their metabolism are transferable. nih.govfun-mooc.fr For instance, interleaved ¹³C- and ³¹P-NMR techniques could potentially be adapted to follow the metabolic fate of the glucosamine (B1671600) moiety of this compound in vivo. nih.gov

Table 1: Representative Advanced NMR Techniques for this compound Analysis

| NMR Technique | Information Obtained | Application to this compound |

| COSY (Correlation Spectroscopy) | Identifies spin-spin coupling between neighboring protons (¹H-¹H correlations). | Establishes proton connectivity within the glucose and indomethacin (B1671933) moieties. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbon atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms the linkage between the glucosamine and indomethacin parts of the molecule. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Detects protons that are close in space, irrespective of bonding. | Provides information on the three-dimensional structure and conformation of this compound in solution. |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This technique is critical for confirming the molecular formula of this compound and its metabolites. When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves isolating the molecular ion of this compound and inducing it to break apart. The resulting fragment ions provide a wealth of structural information. By analyzing the fragmentation pattern, researchers can deduce the structure of different parts of the molecule and how they are connected. This is particularly useful for confirming the identity of this compound and for identifying its degradation products or metabolites in various biological matrices. mdpi.comfrontiersin.org The use of computer-assisted structure elucidation can further aid in the interpretation of complex fragmentation spectra. frontiersin.org

Table 2: Expected HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure |

| [M+H]⁺ | [Indomethacin+H]⁺ | Corresponds to the indomethacin moiety. |

| [M+H]⁺ | [Glucosamine-H₂O+H]⁺ | Corresponds to the dehydrated glucosamine moiety. |

| [M+H]⁺ | [C₉H₇ClNO]⁺ | Fragment from the indomethacin core. |

This compound possesses multiple chiral centers, making it a stereochemically complex molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying its stereoisomers. chem-soc.sitaylorfrancis.com These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. bhu.ac.in

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light as a function of wavelength. chem-soc.sibhu.ac.in The resulting spectra are highly sensitive to the absolute configuration and conformation of the molecule. By comparing experimental CD and ORD spectra with those obtained from theoretical calculations, the absolute stereochemistry of this compound's stereoisomers can be determined. nih.govnih.gov This is crucial as different stereoisomers can have significantly different biological activities.

High-Resolution Mass Spectrometry and Fragmentation Analysis of this compound

Chromatographic Separation Techniques for Purity and Isomer Analysis of this compound

Chromatographic techniques are fundamental for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for separating its various isomers. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. openaccessjournals.com Developing a robust HPLC method is essential for the quality control of this compound, allowing for its separation, identification, and quantification. asianjpr.com The development process involves optimizing various parameters, including the choice of the stationary phase (column), the composition of the mobile phase, and the detector settings. researchgate.net

For a compound like this compound, which is composed of a polar glucosamine part and a less polar indomethacin part, reversed-phase HPLC is a common approach. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for a related compound, glucosamine, utilized a zwitter-ionic hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer. plos.org Another method for glucosamine used a C8 reversed-phase column with a mobile phase of phosphate (B84403) buffer and acetonitrile. scribd.com The development of a stability-indicating HPLC method is also crucial to separate this compound from its potential degradation products. openaccessjournals.com

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the elution of both polar and non-polar components. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detector | UV at a specific wavelength (e.g., 320 nm for indomethacin chromophore) | Provides sensitive and selective detection of this compound. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is particularly suited for the analysis of volatile and semi-volatile compounds. thermofisher.com While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique can be applied after a derivatization step. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability.

For this compound, derivatization would likely target the polar hydroxyl and amine groups of the glucosamine moiety. Once derivatized, GC-MS can be used for impurity profiling and for the analysis of related substances. The mass spectrometer provides detailed structural information on the separated components, aiding in their identification. researchgate.net GC-MS is also widely used in metabolomics studies and could potentially be used to analyze certain metabolites of this compound in biological samples, after appropriate sample preparation and derivatization. nih.govnews-medical.net

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

Electrochemical Analysis for this compound Research

Electrochemical analysis encompasses a suite of techniques that measure the potential (volts) and/or current (amperes) within an electrochemical cell containing an analyte. wikipedia.org These methods are highly valued in pharmaceutical research for their high sensitivity, rapid response, and cost-effectiveness compared to other analytical methods. researchgate.net Techniques such as voltammetry, polarography, and amperometry provide critical insights into the redox properties, concentration, and kinetic behavior of drug molecules. wikipedia.orgmdpi.com For a compound like this compound, which is an amide of indomethacin and glucosamine, electrochemical methods offer a powerful tool for its quantitative determination in various samples. wikipedia.org

In the context of this compound research, High-Performance Liquid Chromatography (HPLC) coupled with pulsed electrochemical detection (PED) has been specifically utilized. uga.edugoogle.com This hybrid technique separates the compound of interest from a mixture using HPLC, after which the electrochemical detector measures the current generated by the oxidation or reduction of the analyte at a pre-set potential. Pulsed electrochemical detection is particularly advantageous for analyzing compounds that can adsorb onto the electrode surface, as the pulsing potential can clean the electrode, thereby ensuring a consistently sensitive response.

Research studies have employed HPLC with pulsed electrochemical detection to quantify this compound-related compounds in diffusion/transport experiments. uga.edugoogle.com In these studies, 10-microliter aliquots of sample solutions were analyzed to determine the concentration of the compound that permeated across a membrane over time. google.com The selection of this method underscores its suitability for detecting low concentrations of the analyte in complex biological or pharmaceutical matrices, providing precise data essential for pharmacokinetic and biopharmaceutical studies. uga.edugoogle.com

Table 1: Electrochemical Technique Applied in this compound Research

| Analytical Technique | Detector Type | Application | Key Finding | Reference |

| High-Performance Liquid Chromatography (HPLC) | Pulsed Electrochemical Detection (PED) | Analysis of samples from diffusion/transport studies. | Enabled quantification of glucosamine derivative transport across a skin membrane. | uga.edu, google.com |

Crystallographic Studies of this compound and its Complexes

Crystallography, particularly X-ray crystallography, is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique is fundamental in pharmaceutical sciences for understanding the solid-state properties of an active pharmaceutical ingredient (API), such as polymorphism, which can influence its stability, solubility, and bioavailability. For this compound, crystallographic studies are crucial for characterizing its structure and that of its potential complexes, such as co-crystals. justia.com

Co-crystals are multi-component crystalline solids where at least two components are solid under ambient conditions. The formation of pharmaceutical co-crystals, which can involve APIs like this compound, is a well-established strategy in crystal engineering to modify the physicochemical properties of a drug without altering its chemical structure. justia.com These complexes can be formed through various methods, including evaporation or cooling from a solvent system, and are of interest for improving properties like solubility or stability. justia.com

However, obtaining single crystals suitable for X-ray diffraction analysis can be challenging. In research involving a mutual prodrug of glucosamine, a key component of this compound, attempts to perform X-ray crystallography were unsuccessful. google.com The study reported that the failure was due to the opaqueness and the inherent complexity of the crystal structure or structures formed. google.com Furthermore, differential scanning calorimetry (DSC) analysis did not reveal any distinct polymorphs or glassy transition states for the compound, highlighting the difficulties in characterizing its solid-state behavior. google.com This finding suggests that this compound and its direct derivatives may present significant challenges to solid-state characterization via single-crystal X-ray diffraction.

Table 2: Summary of Crystallographic and Solid-State Analysis Findings

| Analysis Type | Subject | Outcome | Noted Observations | Reference |

| X-ray Crystallography | Mutual prodrug of glucosamine | Failed | Opaqueness and complexity of the crystal structure(s). | google.com |

| Differential Scanning Calorimetry (DSC) | Mutual prodrug of glucosamine | No distinct forms observed | Absence of clear polymorph and glassy transition states. | google.com |

Theoretical and Preclinical Applications of Glucametacin in Research

Glucametacin as a Biochemical Probe for Cellular Processes

Due to its well-defined mechanism of action, this compound can be employed as a biochemical probe to investigate and modulate specific cellular and physiological pathways. Its primary role as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes makes it a standard tool for studying the prostaglandin (B15479496) synthesis pathway. patsnap.compatsnap.com By blocking the conversion of arachidonic acid to prostaglandins (B1171923), researchers can use this compound to explore the downstream effects of prostaglandin inhibition in various biological systems. patsnap.com

Beyond its primary target, research indicates this compound has effects on other cellular functions, widening its utility as a probe. It has been shown to influence leukocyte function by inhibiting the migration of these inflammatory cells. patsnap.com This allows its use in studies aimed at dissecting the molecular mechanisms of immune cell trafficking during an inflammatory response. Furthermore, this compound can stabilize lysosomal membranes, preventing the release of hydrolytic enzymes that contribute to tissue damage during inflammation. patsnap.com This property enables its use in experiments designed to understand the role of lysosomal stability in inflammatory conditions.

Studies have also utilized this compound to investigate cellular proliferation. Research comparing its effects with other NSAIDs has evaluated its antimitotic activity, demonstrating its utility as a tool to explore pathways involved in cell division. researchgate.netscielo.br Because nucleosides and their analogues are deeply involved in fundamental cellular processes like cell signaling and metabolism, the glucosamine (B1671600) moiety of this compound makes it a compound of interest for probing these pathways.

Utilization in In Vitro Assay Development and Validation

In the realm of assay development, this compound is used as a comparator compound to evaluate the relative efficacy of other substances. Its inclusion in comparative studies helps validate new assays and provides a benchmark for the anti-inflammatory and anti-proliferative potential of novel compounds.

One study systematically compared the effects of this compound with other NSAIDs like sulindac, ibuprofen (B1674241), and naproxen (B1676952) in models of inflammation and cellular proliferation. researchgate.net In an assay measuring the inhibition of inflammatory exudate, this compound was found to be effective, though less potent than naproxen, sulindac, and ibuprofen. researchgate.net In a separate assay on cellular proliferation, this compound demonstrated antimitotic effects, contributing to a dataset that helps validate the model for testing such activity. researchgate.netscielo.br

Interactive Table: Comparative Efficacy of NSAIDs in Preclinical Assays This table summarizes the relative efficacy of this compound compared to other NSAIDs in different in vitro models as reported in a comparative study. researchgate.net Users can sort the data by drug or by assay to compare the findings.

| Drug | Anti-Exudative Effect (Potency Rank) | Antimitotic Effect (Potency Rank) |

| Naproxen | 1 | 3 |

| Sulindac | 2 | 1 |

| Ibuprofen | 3 | 2 |

| This compound | 4 | 4 |

Note: Rank 1 indicates the highest potency in the cited study. researchgate.net

The development of in vitro assays, such as those for antidiabetic enzyme inhibition (α-amylase and α-glucosidase) or carrageenan-induced edema, often relies on reference standards to validate their results. nih.gov this compound's established profile allows it to serve this role in assays measuring anti-inflammatory and related activities.

Role as a Reference Compound in Mechanistic Studies

In mechanistic studies, a reference compound with a known mechanism of action is crucial for interpreting results and contextualizing the activity of new molecules. This compound, as an established non-selective COX inhibitor, serves this purpose effectively. patsnap.compatsnap.comdrugcentral.org Its ability to reduce the synthesis of prostaglandins by inhibiting COX-1 and COX-2 is a well-documented mechanism. patsnap.comgoogle.com This makes it a suitable benchmark when screening new chemical entities for COX-inhibitory potential. nih.gov

Studies suggest this compound possesses a balanced inhibition profile for both COX-1 and COX-2. patsnap.com This characteristic is particularly useful for researchers aiming to develop new NSAIDs with specific selectivity profiles. By comparing the inhibitory concentrations (IC₅₀) of a novel compound against COX-1 and COX-2 to those of this compound, researchers can determine if their new molecule is more selective for one isoform.

Table: Mechanistic Profile of this compound

| Target Enzyme | Effect | Cellular Outcome |

| Cyclooxygenase-1 (COX-1) | Inhibition | Reduced prostaglandin synthesis |

| Cyclooxygenase-2 (COX-2) | Inhibition | Reduced prostaglandin synthesis |

Informatics-based research has also highlighted this compound's utility as a reference point. In a study using Medical Subject Heading (MeSH) over-representation profiles to find new drug-disease relationships, this compound was identified as a candidate for conditions like gout, demonstrating how its known properties can be used in computational models to explore new mechanistic links. nih.govresearchgate.net

Conceptual Design of Novel Chemical Agents based on this compound Scaffold

The chemical structure of this compound, an amide derivative of indomethacin (B1671933), serves as a scaffold for the conceptual design of new therapeutic agents. wikipedia.orgdrugcentral.org The field of medicinal chemistry often uses existing drug structures as a starting point for creating novel molecules with improved properties, a process sometimes referred to as "scaffold hopping". nih.gov

One area of research involves the creation of "mutual prodrugs," where an established drug scaffold is linked to another molecule to enhance its properties. google.com The indomethacin scaffold, from which this compound is derived, has been a candidate for such research. The goal is to create new entities that, upon cleavage in the body, release both active components, potentially leading to synergistic effects or improved delivery. google.com

Furthermore, computational or in silico methods are increasingly used to screen existing compound libraries for new therapeutic uses. In these studies, the this compound structure has been identified as a promising candidate for novel applications.

Leishmaniasis: A computational drug repurposing study identified a compound with a structure corresponding to this compound as a potential inhibitor of multiple targets in the Leishmania parasite. The model predicted strong binding energies to several parasitic enzymes, suggesting its scaffold could be a starting point for developing new anti-parasitic drugs. dspacedirect.org

Gout: An informatics study designed to correct for literature bias in drug discovery highlighted this compound as a potential candidate for treating gout, a condition for which it was not previously considered a primary treatment. nih.gov

These examples show that the this compound scaffold is a valuable template in modern drug design, both for the chemical synthesis of new derivatives and for computational discovery of new therapeutic applications.

Future Directions and Emerging Research Avenues for Glucametacin

Exploration of Undiscovered Mechanistic Pathways of Glucametacin

While this compound's primary anti-inflammatory effect is attributed to the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes and the subsequent reduction in prostaglandin (B15479496) synthesis, emerging evidence suggests that its mechanistic profile may be more complex. patsnap.comdspacedirect.org Future research is poised to delve into these less-understood pathways, potentially uncovering new therapeutic actions.

Key Research Questions:

Antioxidant Properties: Preliminary studies suggest that this compound might possess antioxidant properties, which could contribute to its therapeutic effects by mitigating oxidative stress in inflamed tissues. patsnap.com Focused studies are needed to confirm and quantify this activity, and to elucidate the specific molecular interactions responsible.

Anti-parasitic Potential: A fascinating and underexplored area is this compound's potential role against parasites. It has been hypothesized that by blocking the formation of arachidonic acid, this compound could prevent parasites from producing prostaglandins (B1171923), which are considered virulence factors. dspacedirect.org This opens a novel research direction for this compound in the context of infectious diseases, such as Leishmaniasis. dspacedirect.org

Integration with Advanced Computational Chemistry Techniques

The advancement of computational chemistry offers powerful tools to investigate this compound at a molecular level, accelerating discovery and providing insights that are difficult to obtain through traditional laboratory methods alone. dspacedirect.orgchemistrydocs.com

Molecular Docking: This technique can predict the binding affinity and orientation of this compound with various biological targets. dspacedirect.org It has already been used to assess this compound's interaction with targets in the parasite Leishmania, yielding promising binding energy scores. dspacedirect.org Future docking studies could explore a wider range of potential protein targets beyond COX enzymes, guided by predicted side effects or secondary activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate a compound's chemical structure with its biological activity. This compound has been included in datasets used to develop QSAR models for predicting activities like antibacterial action. mdpi.comresearchgate.netsemanticscholar.org These models often employ sophisticated descriptors, such as 'inductive' parameters, which are derived from fundamental atomic properties like electronegativity and covalent radii. mdpi.comresearchgate.net Future QSAR studies could focus on building models to predict not only therapeutic efficacy but also to forecast potential adverse effects or to screen virtual libraries of this compound derivatives.

Machine Learning and AI: Advanced algorithms, including Artificial Neural Networks (ANN), have been successfully used to create binary classifiers that distinguish active from inactive compounds, with this compound being part of the training data. mdpi.comresearchgate.net These in silico methods serve as valuable tools for pre-virtual screening and data mining, significantly streamlining the initial phases of drug discovery. mdpi.comsemanticscholar.org

Potential for Novel Synthetic Methodologies and Derivatization of this compound

As a molecule formed from the union of indomethacin (B1671933) and glucosamine (B1671600), this compound's structure is ripe for chemical modification. wikipedia.org The synthesis of new derivatives could lead to compounds with improved efficacy, altered selectivity, or novel therapeutic applications.

Targeted Derivatization: The synthesis of derivatives is a cornerstone of medicinal chemistry. nih.gov By modifying specific functional groups on the this compound scaffold—such as the glucosamine moiety or the indole (B1671886) ring—new analogues can be created. For example, methods like regioselective direct acylation, used for synthesizing glucopyranoside derivatives, could be adapted for this compound. nih.gov Patents related to amide derivatives show a wide scope for creating new chemical entities from parent structures. google.com

Prodrug Strategies: this compound itself can be considered a prodrug of indomethacin. Further derivatization could create next-generation prodrugs designed for targeted release or to overcome specific pharmacokinetic challenges.

Isotopic Labeling for Mechanistic Studies: The synthesis of isotopically labeled versions of this compound, such as alpha-Glucametacin-d4 (a deuterated derivative), provides a powerful tool for research. smolecule.com Such derivatives are crucial for detailed pharmacokinetic and metabolic studies. smolecule.com

A summary of synthetic approaches is provided in the table below.

| Synthetic Approach | Description | Potential Application for this compound |

| Derivatization | Chemical modification of the parent molecule to create analogues with altered properties. nih.gov | Creation of new this compound derivatives with enhanced anti-inflammatory activity or novel biological targets. |

| Acylation | The process of adding an acyl group to a compound. nih.gov | Could be used to modify the hydroxyl groups of the glucosamine part of this compound. |

| Isotopic Labeling | Replacement of one or more atoms of a compound with their isotopes (e.g., hydrogen with deuterium). smolecule.com | Synthesis of deuterated this compound for use in metabolic pathway and pharmacokinetic research. smolecule.com |

Development of Advanced Analytical Probes for this compound Research

To fully explore the mechanisms and metabolic fate of this compound, the development of sophisticated analytical tools is essential. These probes allow for precise detection and quantification of the compound and its metabolites within complex biological systems.

Isotopically Labeled Analogues: The most direct example of an advanced analytical probe for this compound is its deuterated form, alpha-Glucametacin-d4. smolecule.com The incorporation of deuterium (B1214612) atoms enhances its metabolic stability and provides a distinct mass signature for detection in mass spectrometry-based assays. smolecule.com This makes it an invaluable tracer for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com

Future Probe Development: Beyond isotopic labeling, future research could focus on developing other types of probes. This might include:

Fluorescent Probes: Attaching a fluorescent tag to the this compound molecule would enable researchers to visualize its localization within cells and tissues using advanced microscopy techniques.

Biotinylated Probes: Creating a biotin-derivatized version of this compound could facilitate affinity-based pulldown assays to identify its binding partners and uncover novel protein targets.

The development and application of these advanced probes are critical for moving beyond systemic-level observations to a detailed, molecular-level understanding of this compound's action.

Q & A

(Basic) What experimental design considerations are critical for studying Glucametacin's pharmacological mechanisms?

Answer:

- Controlled Variables: Ensure strict control of variables such as dosage, solvent compatibility (e.g., aqueous vs. organic solvents), and biological models (e.g., in vitro cell lines vs. in vivo animal models). Document solvent interactions, as they may alter this compound’s stability .

- Replication: Include triplicate experiments with negative/positive controls to validate reproducibility. Use standardized protocols for sample preparation (e.g., purity verification via HPLC, referenced in ) .

- Blinding: Implement double-blind protocols in in vivo studies to minimize observer bias .

(Advanced) How can researchers resolve contradictions in this compound’s reported efficacy across preclinical studies?

Answer:

- Methodological Audit: Re-examine confounding variables (e.g., metabolic differences in animal models, batch-to-batch compound variability). Use meta-regression to identify heterogeneity sources .

- Dose-Response Reevaluation: Conduct isobolographic analysis to assess synergies/antagonisms with co-administered drugs .

- Multi-Omics Integration: Combine pharmacokinetic data with transcriptomic/proteomic profiling to identify context-dependent mechanisms .

(Basic) What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Answer:

- Nonlinear Regression: Fit dose-response curves using Hill or sigmoidal models (e.g., GraphPad Prism). Report IC₅₀/EC₅₀ values with 95% confidence intervals .

- Outlier Handling: Apply Grubbs’ test or robust regression for skewed datasets .

- Power Analysis: Predefine sample sizes using pilot data to ensure adequate statistical power .

(Advanced) How should researchers structure a systematic review to synthesize this compound’s safety profile?

Answer:

- PRISMA Compliance: Follow PRISMA guidelines for search strategy transparency, including databases (PubMed, Embase), exclusion/inclusion criteria, and risk-of-bias assessment (e.g., Cochrane RoB 2.0 tool) .

- Data Extraction: Use standardized templates for outcomes (e.g., hepatotoxicity, renal clearance) and study quality ratings .

- Meta-Analysis: Employ random-effects models to account for inter-study variance, and perform sensitivity analyses to test robustness .

(Basic) What validation steps are required for this compound’s analytical quantification methods?

Answer:

- Linearity and Range: Validate HPLC/LC-MS methods across expected concentrations (e.g., 0.1–100 µg/mL) with R² > 0.99 .

- Recovery Tests: Spike biological matrices (plasma, tissue homogenates) to assess recovery rates (≥85%) and matrix effects .

- Inter-Day Precision: Repeat analyses across three days; report %RSD (<15% for biofluids) .

(Advanced) How can researchers address discrepancies between in silico predictions and experimental data for this compound’s binding affinity?

Answer:

- Force Field Calibration: Refine molecular dynamics simulations using experimental binding constants (e.g., SPR or ITC data) .

- Conformational Sampling: Apply enhanced sampling techniques (e.g., metadynamics) to explore overlooked ligand-receptor conformations .

- Cross-Validation: Compare results across multiple docking software (AutoDock, Schrödinger) to identify algorithmic biases .

(Basic) What ethical guidelines apply to this compound research involving animal models?

Answer:

- 3Rs Compliance: Adhere to Replacement, Reduction, and Refinement principles. Justify species selection (e.g., rodents vs. zebrafish) and minimize sample sizes via power analysis .

- IACUC Approval: Submit detailed protocols to Institutional Animal Care and Use Committees, including endpoints for humane euthanasia .

(Advanced) How can researchers optimize this compound’s bioavailability in translational studies?

Answer:

- Prodrug Design: Synthesize ester or glycoside derivatives to enhance solubility or intestinal absorption. Characterize using logP and Caco-2 permeability assays .

- Nanocarrier Systems: Test liposomal or polymeric nanoparticles for sustained release. Use dynamic light scattering (DLS) for size stability assessments .

- Interspecies Scaling: Apply allometric models to extrapolate pharmacokinetic parameters from rodents to humans .

(Basic) How should researchers structure the discussion section to contextualize this compound’s novel findings?

Answer:

- Comparative Analysis: Contrast results with prior studies, highlighting mechanistic similarities/differences (e.g., COX-2 inhibition vs. NF-κB modulation) .

- Limitations: Acknowledge constraints (e.g., single-dose testing, narrow cell lines) and propose mitigations (e.g., dose-ranging studies, primary cell validation) .

- Theoretical Implications: Link findings to broader pathways (e.g., glucose metabolism interplay in anti-inflammatory effects) .

(Advanced) What strategies ensure rigorous peer review for this compound-related manuscripts?

Answer:

- Data Transparency: Share raw datasets (e.g., spectral files, kinetic curves) in repositories like Zenodo, adhering to FAIR principles .

- Reproducibility Checklists: Submit MIAME (microarray) or ARRIVE (animal studies) checklists to validate methodological rigor .

- Conflict Mitigation: Disclose funding sources (e.g., pharmaceutical partnerships) and employ third-party statistical review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.